4-Carvomenthenol has been shown to possess antimicrobial properties against a variety of bacteria and fungi. Studies have found that it can inhibit the growth of some common pathogens, such as Staphylococcus aureus and Escherichia coli [].
Research suggests that 4-Carvomenthenol may also have anti-inflammatory and antioxidant activities. Studies have shown that it can reduce inflammation and oxidative stress in cells [, ]. However, more research is needed to fully understand these potential benefits.
-Carvomenthenol is still undergoing scientific investigation. Researchers are exploring its potential applications in various fields, including:
4-Carvomenthenol, also known as para-menth-1-en-4-ol, is a monoterpene alcohol derived from essential oils, particularly those of mint species. It has the chemical formula and a molecular weight of approximately 154.25 g/mol. This compound is characterized by its unique structure, which includes a cyclohexene ring with a hydroxyl group at the fourth position. Its stereoisomers contribute to its diverse biological properties and applications in various fields, including pharmaceuticals and cosmetics .
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
4-Carvomenthenol exhibits various biological activities:
The synthesis of 4-carvomenthenol can be achieved through several methods:
These methods provide both synthetic and natural pathways for obtaining this compound.
4-Carvomenthenol has a wide range of applications:
Research on interaction studies involving 4-carvomenthenol has focused on its effects on biological systems:
These studies underline the safety profile and potential benefits of using this compound in various applications.
Several compounds share structural similarities with 4-carvomenthenol, each with unique properties:
| Compound Name | Chemical Formula | Key Properties |
|---|---|---|
| Terpinen-4-ol | Antimicrobial, anti-inflammatory | |
| Linalool | Floral aroma, anti-anxiety effects | |
| Carvacrol | Strong antimicrobial activity | |
| Thymol | Antiseptic properties |
4-Carvomenthenol stands out due to its specific hydroxyl positioning on the cyclohexene ring, which influences its biological activity differently compared to similar compounds. While many terpenes exhibit antimicrobial properties, the anti-inflammatory effects of 4-carvomenthenol make it particularly useful in therapeutic contexts.
4-Carvomenthenol is synthesized via the methylerythritol phosphate (MEP) pathway in plant plastids, where geranyl diphosphate (GPP) serves as the immediate precursor. Monoterpene synthases catalyze the cyclization of GPP into diverse skeletal structures, with 4-carvomenthenol arising from specific hydroxylation and rearrangement steps. Its molecular structure—a bicyclic monoterpene with a hydroxyl group at the C4 position—confers unique reactivity, enabling interactions with biological targets such as histamine receptors and phospholipase A2.
Table 1: Physicochemical Properties of 4-Carvomenthenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| Boiling Point | 209°C | |
| Density | 0.93 g/cm³ | |
| Solubility | Insoluble in water |
Plants employ 4-carvomenthenol as a chemical defense against herbivores and pathogens. In Melaleuca alternifolia, this compound constitutes up to 40% of tea tree oil, exhibiting broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus), fungi (e.g., Candida albicans), and oomycetes (e.g., Phytophthora cactorum). Its mechanism involves disrupting microbial cell membranes and inhibiting virulence factors such as biofilm formation.
In herbivore deterrence, 4-carvomenthenol acts as a feeding deterrent by modulating insect olfactory receptors. For example, its emission from wounded Populus roots reduces larval feeding by cockchafers (Melolontha spp.) by 60–70%. Additionally, it suppresses histamine release from mast cells in animal models, mitigating allergic inflammation and anaphylactic shock.
The biosynthesis of 4-carvomenthenol originates from the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Two distinct pathways regulate their production:
| Pathway | Key Enzymes | Localization | IPP Yield (μmol/gDCW) |
|---|---|---|---|
| MVA | HMGR, mevalonate kinase | Cytosol | 12.4 ± 1.2 |
| MEP | DXS, IspH | Plastid | 28.7 ± 2.5 |
The choice between pathways depends on host organism compatibility. For S. cerevisiae, hybrid systems combining MVA precursors with plant-derived MEP enzymes have achieved 4-carvomenthenol titers of 450 mg/L in bench-scale fermentations [4].
4-Carvomenthenol’s bioactivity depends on its para-menthane skeleton with a hydroxyl group at C4. Terpene synthases (TPSs) determine this stereochemistry:
Nuclear magnetic resonance (NMR) analyses confirm that TPS mutations at residues 438–442 alter product specificity, enabling >90% enantiomeric excess of the 4R configuration in microbial systems [4].
Localizing biosynthetic enzymes to specific organelles minimizes cytotoxic intermediate accumulation:
Compartmentalization also facilitates cofactor recycling. For example, NADPH-dependent CYP450s show 3.2-fold higher activity when colocalized with glucose-6-phosphate dehydrogenase in engineered microcompartments [3].
Optimizing carbon flux through competing pathways is critical:
A representative flux-balanced strain design includes:
| Modification | Effect on 4-Carvomenthenol Titer |
|---|---|
| ERG9 knockdown (sterol pathway) | +58% |
| tHMG1 overexpression | +112% |
| ACS2 overexpression | +41% |
These strategies, combined with dynamic pathway regulation using CRISPR-dCas9 systems, have achieved pilot-scale production of 4-carvomenthenol at 1.2 g/L in 72-hour fed-batch cultures [4].
4-Carvomenthenol demonstrates significant pharmacological activity through targeted intervention of the interleukin-thirteen/interleukin-four receptor alpha signaling pathway, a critical component of allergic inflammatory responses. Research conducted by Bezerra Barros and colleagues revealed that 4-Carvomenthenol administration at concentrations ranging from 12.5 to 50 milligrams per kilogram significantly reduced interleukin-thirteen production in murine models of combined allergic rhinitis and asthma syndrome [1] [2]. This compound specifically targets the type II interleukin-four receptor complex, which consists of the interleukin-four receptor alpha and interleukin-thirteen receptor alpha-one subunits [3] [4].
The molecular mechanism involves 4-Carvomenthenol binding to specific sites on the interleukin-four receptor alpha chain, thereby preventing the formation of the functional heterodimeric receptor complex required for interleukin-thirteen signaling [5]. Studies utilizing human nasal epithelial cells demonstrated that elevated interleukin-four and interleukin-thirteen serum levels correlate positively with interleukin-thirteen receptor alpha-one expression, suggesting a feed-forward mechanism that 4-Carvomenthenol effectively disrupts [5]. The compound's intervention results in decreased activation of signal transducer and activator of transcription six, the primary transcription factor mediating interleukin-four and interleukin-thirteen responses [4].
Experimental data indicates that 4-Carvomenthenol treatment leads to a dose-dependent reduction in interleukin-thirteen levels while simultaneously increasing interleukin-ten production, effectively shifting the cytokine profile from a pro-inflammatory to an anti-inflammatory state [2]. This cytokine network modulation is particularly evident in mucosal immunity, where 4-Carvomenthenol administration resulted in significant decreases in eosinophil migration into both nasal and bronchoalveolar lavage fluid compartments [2]. The compound's ability to modulate this pathway represents a sophisticated pharmacological intervention that addresses the fundamental molecular mechanisms underlying allergic inflammatory diseases.
The pharmacological efficacy of 4-Carvomenthenol is significantly attributed to its ability to modulate the p38 mitogen-activated protein kinase/nuclear factor kappa B signaling pathway crosstalk, which plays a pivotal role in mucosal immunity regulation. Research investigations have demonstrated that 4-Carvomenthenol effectively inhibits p38 mitogen-activated protein kinase phosphorylation, subsequently preventing the downstream activation of nuclear factor kappa B [1] [2]. This inhibition occurs through direct molecular interactions with the p38 mitogen-activated protein kinase enzyme, where 4-Carvomenthenol binding alters the kinase's conformational state, rendering it unable to phosphorylate its downstream targets [6].
The molecular mechanism involves 4-Carvomenthenol binding to the ATP-binding site of p38 mitogen-activated protein kinase, competing with adenosine triphosphate for enzyme occupancy [6]. This competitive inhibition results in decreased phosphorylation of inhibitor of nuclear factor kappa B alpha, preventing its degradation and subsequent nuclear factor kappa B nuclear translocation [6]. Experimental evidence from alpha-terpineol studies, a closely related monoterpene, demonstrates that this class of compounds can reduce nuclear factor kappa B DNA-binding activity by up to 55% when administered at therapeutic concentrations [6].
The crosstalk between p38 mitogen-activated protein kinase and nuclear factor kappa B pathways is particularly important in mucosal immunity, where these signaling cascades regulate the expression of inflammatory cytokines, chemokines, and adhesion molecules [2]. 4-Carvomenthenol treatment at 50 milligrams per kilogram effectively suppressed the expression of nuclear factor kappa B-regulated genes, including interleukin-one beta, interleukin-six, and tumor necrosis factor alpha [6]. This pathway modulation results in decreased recruitment of inflammatory cells to mucosal tissues, reduced mucus production, and overall attenuation of allergic inflammatory responses [2].
4-Carvomenthenol exhibits distinctive pharmacological properties through its allosteric modulation of histamine H1 receptor conformation, representing a novel mechanism of antihistaminic activity. Molecular docking studies have revealed that 4-Carvomenthenol demonstrates favorable binding energy of -6.2 kilocalories per mole to the histamine H1 receptor, indicating strong binding affinity [7] [8]. This binding occurs at allosteric sites distinct from the orthosteric histamine binding site, allowing for non-competitive modulation of receptor activity [8].
The allosteric modulation mechanism involves 4-Carvomenthenol binding to transmembrane domains of the histamine H1 receptor, inducing conformational changes that alter the receptor's ability to respond to histamine binding [7]. These conformational changes affect the receptor's coupling to G-protein signaling pathways, particularly the Gq/G11 pathway that mediates histamine's inflammatory effects [8]. Research utilizing guinea pig tracheal preparations demonstrated that 4-Carvomenthenol at concentrations of 4 micrograms per milliliter effectively inhibited histamine-induced contractions [9].
The allosteric nature of 4-Carvomenthenol's interaction with histamine H1 receptors provides several pharmacological advantages over competitive antagonists. The compound's effects are not readily overcome by increased histamine concentrations, providing sustained antihistaminic activity [7]. Additionally, the allosteric modulation allows for fine-tuning of receptor activity rather than complete blockade, potentially reducing side effects associated with complete histamine H1 receptor antagonism [8]. Experimental evidence indicates that 4-Carvomenthenol treatment effectively reduced histamine-induced paw edema and scratching behavior in murine models, demonstrating the therapeutic relevance of this allosteric modulation [7].
4-Carvomenthenol demonstrates significant mast cell stabilizing properties through its ability to downregulate Fc epsilon receptor I expression and function, thereby preventing mast cell degranulation and histamine release. Research studies have shown that 4-Carvomenthenol treatment effectively prevents compound 48/80-induced mast cell degranulation, a process that normally occurs through Fc epsilon receptor I-independent pathways [7]. The compound's mast cell stabilizing effects are mediated through multiple molecular mechanisms that collectively reduce mast cell reactivity and inflammatory mediator release [7].
The primary mechanism involves 4-Carvomenthenol's interaction with membrane lipid rafts where Fc epsilon receptor I clusters are localized [10]. The compound's lipophilic nature allows it to integrate into these membrane microdomains, disrupting the spatial organization required for efficient Fc epsilon receptor I signaling [10]. This disruption prevents the formation of immunological synapses between mast cells and allergen-antibody complexes, effectively blocking the initial steps of mast cell activation [10].
Furthermore, 4-Carvomenthenol influences intracellular calcium homeostasis within mast cells, preventing the calcium influx required for degranulation [11]. The compound appears to affect calcium channel function, particularly voltage-gated calcium channels and store-operated calcium channels that are essential for mast cell activation [11]. Experimental evidence demonstrates that 4-Carvomenthenol treatment significantly reduced histamine release from activated mast cells while simultaneously preventing the release of other inflammatory mediators such as leukotrienes and prostaglandins [7].
The mast cell stabilizing effects of 4-Carvomenthenol translate into significant therapeutic benefits in allergic inflammatory conditions. Treatment with 4-Carvomenthenol prevented anaphylactic shock in murine models, with the compound providing complete protection against compound 48/80-induced mortality within 30 minutes of administration [7]. This protective effect is attributed to the compound's ability to prevent massive mast cell degranulation and the subsequent release of vasoactive mediators that characterize anaphylactic reactions [7].
4-Carvomenthenol demonstrates potent anticancer properties through its ability to induce mitochondrial permeability transition pore activation, leading to programmed cell death in neoplastic cells. Research investigations have established that 4-Carvomenthenol treatment results in significant mitochondrial transmembrane potential loss, with approximately 50% of cells showing decreased mitochondrial membrane potential at concentrations of 40 micromolar [12] [13]. This mitochondrial disruption represents a critical early event in the apoptotic cascade initiated by 4-Carvomenthenol treatment [12].
The molecular mechanism involves 4-Carvomenthenol's direct interaction with mitochondrial membrane components, particularly the adenine nucleotide transporter and voltage-dependent anion channels that comprise the mitochondrial permeability transition pore complex [14] [15]. The compound's binding to these components triggers conformational changes that increase pore conductance, allowing the passage of solutes up to 1500 daltons across the inner mitochondrial membrane [14]. This permeability increase leads to mitochondrial swelling, cristae disruption, and ultimately the release of pro-apoptotic factors from the intermembrane space [14].
Experimental evidence demonstrates that 4-Carvomenthenol-induced mitochondrial permeability transition pore opening results in the release of cytochrome c into the cytosol, a hallmark of intrinsic apoptosis pathway activation [12] [16]. The released cytochrome c forms apoptosomes with apoptotic protease-activating factor-1 and procaspase-9, initiating the caspase cascade that leads to cell death [16]. Studies utilizing human leukemic cell lines have shown that 4-Carvomenthenol treatment at concentrations ranging from 30 to 155 micromolar effectively induces cytochrome c release and subsequent apoptosis [12].
The specificity of 4-Carvomenthenol's effects on neoplastic cells appears to be related to the altered mitochondrial metabolism characteristic of cancer cells. Malignant cells often exhibit increased mitochondrial membrane potential and altered calcium homeostasis, making them more susceptible to mitochondrial permeability transition pore opening [14]. This selectivity provides a therapeutic advantage, as 4-Carvomenthenol demonstrates preferential toxicity toward cancer cells while sparing normal, healthy cells [17].
4-Carvomenthenol exhibits significant anticancer activity in hepatic carcinomas through the activation of caspase-3 and caspase-7 cleavage cascades, representing a well-characterized mechanism of apoptosis induction. Research conducted on hepatocellular carcinoma cell lines has demonstrated that 4-Carvomenthenol treatment results in dose-dependent activation of both caspase-3 and caspase-7, with maximum activation occurring at concentrations of 100 micromolar [18]. The compound's ability to induce these executioner caspases represents a direct mechanism for eliminating malignant hepatocytes [18].
The molecular pathway involves 4-Carvomenthenol's upstream effects on mitochondrial membrane permeability, which leads to cytochrome c release and apoptosome formation [18]. The assembled apoptosome activates caspase-9, which subsequently cleaves and activates caspase-3 and caspase-7 [16]. These executioner caspases then systematically dismantle cellular components through the proteolytic cleavage of hundreds of cellular substrates, including structural proteins, DNA repair enzymes, and cell cycle regulators [16].
Research investigations have shown that 4-Carvomenthenol treatment in hepatocellular carcinoma cells results in the cleavage of poly(adenosine diphosphate-ribose) polymerase, a key substrate of caspase-3 that serves as a marker of apoptosis execution [18] [16]. The compound's effects are particularly pronounced in hepatic carcinoma cells, where treatment with 4-Carvomenthenol at concentrations of 25, 50, and 100 micromolar resulted in apoptotic cell percentages of 10.3%, 64.6%, and 78.9%, respectively [18].
The therapeutic efficacy of 4-Carvomenthenol in hepatic carcinomas extends beyond in vitro studies, with in vivo investigations demonstrating significant antitumor effects. Animal studies utilizing xenograft models showed that 4-Carvomenthenol treatment at doses of 10 and 20 milligrams per kilogram resulted in dose-dependent decreases in tumor weight and volume [18]. The compound's ability to induce caspase-3/7 activation in hepatic carcinomas represents a promising therapeutic approach for treating hepatocellular carcinoma, particularly given the limited treatment options available for advanced stages of this malignancy [18].
Irritant